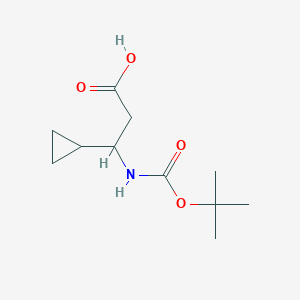

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of various stereoisomers of tert-butoxycarbonyl amino acids has been a subject of interest in recent research. One study successfully synthesized all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are unnatural amino acids, by optimizing reaction conditions to obtain either cis or trans acids and resolving the optical isomers through diastereomeric salt formation or chromatography on a chiral stationary phase . Another research effort described a practical and scalable enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched precursors, highlighting the importance of direct sulfate preparation in the process . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was reported, utilizing milder and more selective conditions, and employing both classical salt resolution and enzymatic approaches for high selectivity .

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl amino acids have been analyzed through various methods. X-ray analysis was used to determine the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The study also conducted conformational analysis using molecular mechanics, which suggested that the molecule's conformation in the crystal state is significantly influenced by hydrogen bonding .

Chemical Reactions Analysis

Research into the chemical reactions involving tert-butoxycarbonyl amino acids has led to the development of novel synthetic pathways. For instance, the synthesis of 3-aminotropones was achieved through a [4+3] cycloaddition reaction followed by a base-induced molecular rearrangement, demonstrating the versatility of tert-butoxycarbonyl amino acids in cycloaddition reactions . Another study focused on the stereoselectivity of a cyclopropanation step, which was found to be controllable by the functional group composition at a specific carbon atom, showcasing the intricate control possible in chemical reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl amino acids are closely related to their molecular structure and the presence of specific functional groups. The enantiomeric separation of N-tert-butoxycarbonyl amino acids was explored using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins, indicating the potential for chiral discrimination based on the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

One application involves the enantioselective synthesis of amino acid derivatives, showcasing the importance of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid in producing chiral compounds. For instance, Alonso et al. (2005) detailed a scalable synthesis of enantioselectively enriched amino acid derivatives, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, utilizing asymmetric dihydroxylation and direct sulfate preparation. This process underscores the compound's role in synthesizing chiral building blocks for pharmaceuticals (Alonso et al., 2005).

Catalysis and Protection

Heydari et al. (2007) described the efficiency of H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines, highlighting the compound's significance in protecting amine groups during peptide synthesis, which is crucial for preventing racemization and retaining stereochemical integrity. This catalytic process is environmentally benign and efficient, making it valuable for synthesizing N-Boc-protected amino acids (Heydari et al., 2007).

Pharmacophore Design

Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives as new pharmacophores for anticancer agent design. They synthesized a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, evaluating their cytotoxicity against human cancer cell lines. This research showcases the compound's utility in developing novel anticancer agents, with specific derivatives demonstrating promising cytotoxicity against ovarian and oral cancers (Kumar et al., 2009).

Stereoselective and Enantioselective Applications

The ability to synthesize and manipulate the stereochemistry of amino acid derivatives using 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is crucial for the development of chiral pharmaceuticals and biomolecules. Research by Bakonyi et al. (2013) on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exemplifies this application, highlighting the compound's versatility in creating specific stereoisomers for biological studies (Bakonyi et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEUFFPHZNVSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

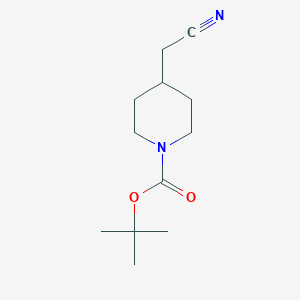

CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624578 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | |

CAS RN |

683218-80-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

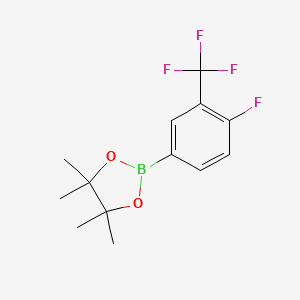

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)